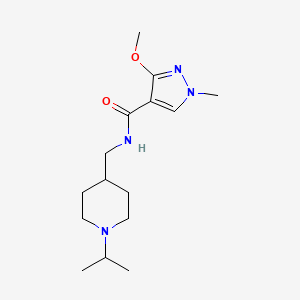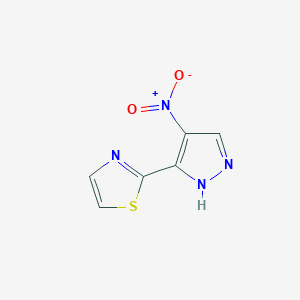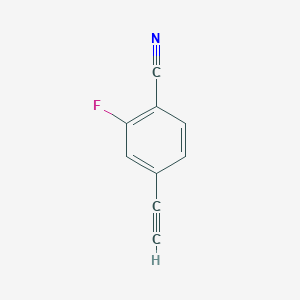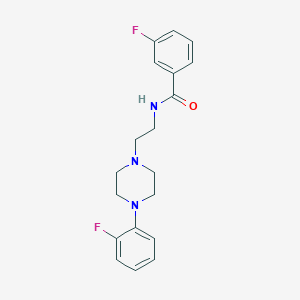
N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds indicates that they contain a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
NMR Characterization and Structural Elucidation
A study by Pathirana, Sfouggatakis, and Palaniswamy (2013) focused on the NMR characterization and structural elucidation of a pyrazole derivative that underwent a side-reaction during synthesis, resulting in a by-product that forms an equilibrium with the target compound. The structure of the by-product was elucidated through the interpretation of 1D and 2D NMR data, revealing the migration of a carbamoyl group within the pyrazole ring. This research highlights the importance of NMR in understanding the chemical behavior of complex organic compounds, including pyrazole derivatives (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Cytotoxicity and Potential Anticancer Applications
Hassan, Hafez, and Osman (2014) synthesized and characterized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including a compound structurally related to the one . These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study found that certain derivatives exhibited promising cytotoxicity, suggesting potential applications in anticancer research (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization for Imaging Applications
Wang et al. (2018) reported on the synthesis of a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research outlines the detailed synthesis pathway of the compound and its precursor, demonstrating the compound's potential application in medical imaging, particularly in the context of neuroinflammatory diseases (Wang et al., 2018).
Antimicrobial and Antifungal Activities
Titi et al. (2020) explored the synthesis, characterization, and biological activities of pyrazole derivatives. Their research identified antitumor, antifungal, and antibacterial pharmacophore sites within these compounds, indicating their potential as leads for developing new therapeutic agents (Titi et al., 2020).
Antiallergic Activity
Research by Nohara et al. (1985) into the synthesis of antiallergic compounds led to the discovery of pyrazole derivatives with significant activity in inhibiting allergic reactions in rats. This study suggests the therapeutic potential of such compounds in treating allergies (Nohara et al., 1985).
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)19-7-5-12(6-8-19)9-16-14(20)13-10-18(3)17-15(13)21-4/h10-12H,5-9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBFFGSVGNPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)


![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)

![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)
